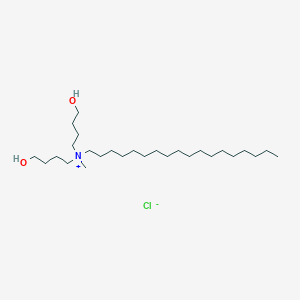
3-Amino-2-hydroxy-6-phenylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-2-hydroxy-6-phenylpyridine is an organic compound with the molecular formula C11H10N2O It belongs to the class of pyridine derivatives, which are known for their diverse chemical and biological properties This compound features a pyridine ring substituted with an amino group at position 3, a hydroxyl group at position 2, and a phenyl group at position 6
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-2-hydroxy-6-phenylpyridine typically involves multi-step organic reactions. One common method starts with the preparation of 2-hydroxy-6-phenylpyridine, which is then subjected to nitration to introduce a nitro group at position 3. The nitro group is subsequently reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Amino-2-hydroxy-6-phenylpyridine undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group (if present) can be reduced to an amino group using hydrogen gas and a palladium catalyst.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst, iron powder, acidic conditions.
Substitution: Aldehydes, ketones, acids.
Major Products Formed:
- Oxidation of the hydroxyl group forms 2-oxo-6-phenylpyridine.
- Reduction of the nitro group forms this compound.
- Substitution reactions yield various Schiff bases and other derivatives .
Applications De Recherche Scientifique
3-Amino-2-hydroxy-6-phenylpyridine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for developing pharmaceutical agents with anti-inflammatory and analgesic effects.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-Amino-2-hydroxy-6-phenylpyridine involves its interaction with various molecular targets. The amino and hydroxyl groups can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the phenyl group can participate in hydrophobic interactions, enhancing the compound’s binding affinity to specific targets. These interactions can modulate enzymatic activities, receptor functions, and signal transduction pathways .
Comparaison Avec Des Composés Similaires
2-Amino-3-hydroxypyridine: Similar structure but lacks the phenyl group, resulting in different chemical and biological properties.
3-Amino-6-methyl-4-phenylpyridine-2(1H)-one: Contains a methyl group and a carbonyl group, leading to distinct reactivity and applications.
Uniqueness: 3-Amino-2-hydroxy-6-phenylpyridine is unique due to the presence of both amino and hydroxyl groups on the pyridine ring, along with a phenyl group at position 6. This combination of functional groups imparts specific chemical reactivity and potential for diverse applications in various fields .
Propriétés
Formule moléculaire |
C11H10N2O |
|---|---|
Poids moléculaire |
186.21 g/mol |
Nom IUPAC |
3-amino-6-phenyl-1H-pyridin-2-one |
InChI |
InChI=1S/C11H10N2O/c12-9-6-7-10(13-11(9)14)8-4-2-1-3-5-8/h1-7H,12H2,(H,13,14) |
Clé InChI |
MRUHRZDRXOQKDC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC=C(C(=O)N2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl {1-[(1S)-1-phenylethyl]-1H-pyrrol-2-yl}acetate](/img/structure/B15158733.png)
![N-[(3,5-di-tert-butylphenyl)[2-(dicyclohexylphosphanyl)phenyl]methyl]-2-methylpropane-2-sulfinamide](/img/structure/B15158738.png)
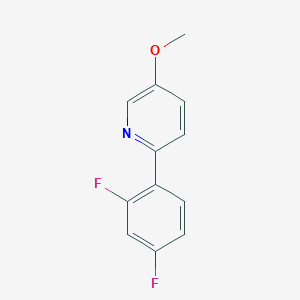
![[(Octadec-17-en-1-yl)oxy]benzene](/img/structure/B15158753.png)

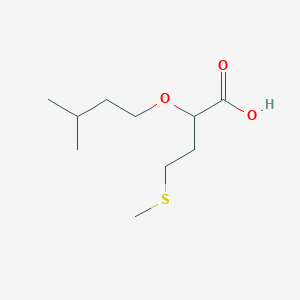
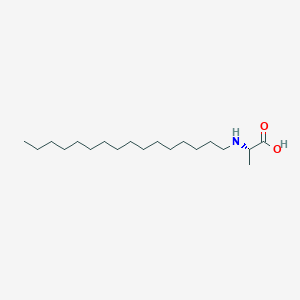
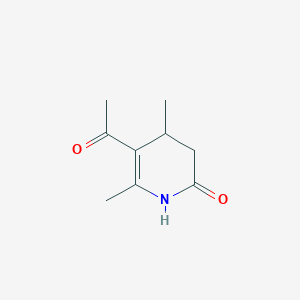
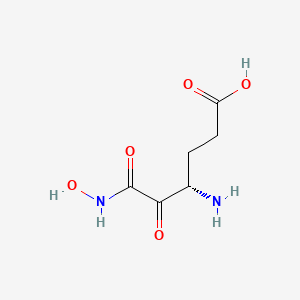
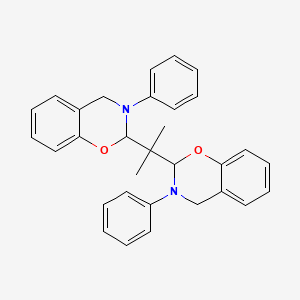
silane](/img/structure/B15158801.png)
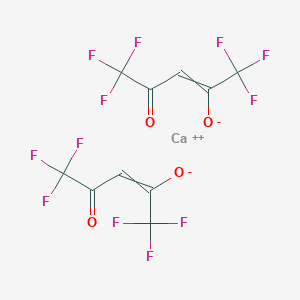
![2-Butenoic acid, 4-[3-(3-cyanopropoxy)phenyl]-2-hydroxy-4-oxo-](/img/structure/B15158821.png)
